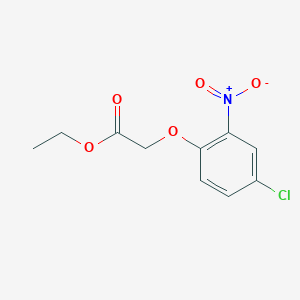

Ethyl (4-chloro-2-nitrophenoxy)acetate

描述

Overview of Aryloxyacetate Derivatives and Their Structural Significance

Aryloxyacetate derivatives are characterized by the core structure of a phenyl ring connected to an acetic acid ester via an oxygen atom. The general formula for these compounds is Ar-O-CH₂-COOR, where 'Ar' represents a substituted or unsubstituted aryl group and 'R' is an alkyl or aryl group.

Positioning of Ethyl (4-chloro-2-nitrophenoxy)acetate within the Broader Aryloxyacetate Class

This compound, with the chemical formula C₁₀H₁₀ClNO₅, is a distinct member of the aryloxyacetate class. Its structure is characterized by the presence of two electron-withdrawing substituents on the phenyl ring: a chlorine atom at the para-position (position 4) and a nitro group at the ortho-position (position 2).

The presence of both a chloro and a nitro group on the phenoxy moiety makes this compound a highly functionalized molecule with unique electronic and steric properties. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine atom, significantly deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the corresponding carboxylic acid. This substitution pattern is critical in defining its reactivity and its utility as a precursor in the synthesis of more complex molecules. For instance, the nitro group can be selectively reduced to an amino group, providing a handle for further functionalization.

A common synthetic route to this compound involves the reaction of 4-chloro-2-nitrophenol (B165678) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. This Williamson ether synthesis is a standard method for preparing aryloxyacetates.

| Property | Value |

|---|---|

| CAS Number | 344443-67-0 |

| Molecular Formula | C₁₀H₁₀ClNO₅ |

| Molecular Weight | 259.64 g/mol |

Historical Development and Evolution of Research on Substituted Aryloxyacetates

The study of aryloxyacetates has a rich history, dating back to the discovery of their plant growth-regulating properties in the 1940s. This led to the development of the first generation of synthetic auxin herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). researchgate.net These compounds revolutionized weed control in agriculture and remain in widespread use today.

The initial success of these phenoxy herbicides spurred further research into the synthesis and biological activity of a vast number of substituted aryloxyacetate derivatives. Scientists systematically investigated the effects of different substituents on the aromatic ring, the length of the alkyl chain, and the nature of the ester group to optimize herbicidal efficacy and selectivity. This extensive research has led to the development of a wide range of commercial herbicides with varying spectrums of activity and crop safety profiles.

Interdisciplinary Relevance of Aryloxyacetate Chemistry in Contemporary Research

The relevance of aryloxyacetate chemistry extends far beyond agrochemicals. The versatile aryloxyacetate scaffold has found applications in various other scientific disciplines, including medicinal chemistry and materials science.

In medicinal chemistry , aryloxyacetate derivatives have been investigated for a wide range of therapeutic applications. Their ability to mimic the structure of endogenous molecules and interact with various enzymes and receptors has made them attractive candidates for drug discovery. For example, certain aryloxyacetic acid derivatives have been explored as potential inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides that also has implications in human health. niscpr.res.innih.gov Additionally, aryloxyacetamide derivatives, which are closely related to aryloxyacetates, have shown promise as neuroprotective agents. nih.gov The structural diversity that can be achieved through substitution on the aryl ring allows for the fine-tuning of pharmacological properties to target specific biological pathways.

In the realm of agrochemicals , research continues to focus on developing new aryloxyacetate-based herbicides with improved efficacy, selectivity, and environmental profiles. The discovery that some aryloxyacetate derivatives can act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) has opened up new avenues for the design of novel herbicides. niscpr.res.innih.gov

While less explored, the unique chemical properties of aryloxyacetates also suggest potential applications in materials science . The ability to introduce various functional groups onto the aromatic ring could allow for the synthesis of novel polymers and other materials with tailored properties. The ester linkage can also be a site for controlled hydrolysis, which could be utilized in the design of biodegradable materials.

The continued exploration of aryloxyacetate chemistry underscores its importance as a versatile platform for the development of new molecules with a wide range of practical applications. This compound, with its specific substitution pattern, serves as a valuable building block in this ongoing research, offering a gateway to a diverse array of more complex and functionalized molecules.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYJALCZSQLBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 2 Nitrophenoxy Acetate and Congeners

Mechanistic Investigations of Ether Linkage Formation

The formation of the aryl ether bond is the critical step in the synthesis of Ethyl (4-chloro-2-nitrophenoxy)acetate. Understanding the mechanisms of these reactions is paramount for optimizing reaction conditions and improving yields. The most common pathway for this class of compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction, although other copper-mediated cross-coupling reactions also provide viable, alternative routes.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is a stepwise addition-elimination process that is characteristic of aromatic systems bearing strong electron-withdrawing groups and a competent leaving group. researchgate.net The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netacsgcipr.org Subsequent expulsion of the leaving group from this complex restores the aromaticity of the ring and yields the final product. acsgcipr.orgfrontiersin.org

The kinetics of SNAr reactions have been extensively studied to understand the factors governing their rates. The reaction generally follows a two-step mechanism, and the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. researchgate.netfrontiersin.org For most reactions involving good leaving groups like halides, the initial nucleophilic attack and formation of the intermediate (k1) is the rate-limiting step. researchgate.net

The reaction rate is significantly influenced by the solvent. The intermediate and the associated transition state are zwitterionic and thus have a higher polarity compared to the reactants. nih.gov Consequently, polar aprotic solvents, which can solvate the charged intermediate effectively, tend to accelerate the reaction. nih.gov

Kinetic studies, often utilizing Brønsted-type plots, provide insight into the transition state structure. frontiersin.orgnih.gov The Brønsted coefficient (βnuc) quantifies the sensitivity of the reaction rate to the basicity of the nucleophile and can help determine whether the mechanism is concerted or stepwise. frontiersin.org

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Activating Group Strength | Increases | Stronger electron-withdrawing groups (-NO2, -CN, -CF3) stabilize the negative charge of the Meisenheimer complex. researchgate.netacsgcipr.org |

| Leaving Group Ability | Increases (Generally F > Cl > Br > I) | Highly electronegative groups (like F) polarize the C-X bond, favoring nucleophilic attack. This is known as the "element effect". nih.gov |

| Nucleophile Strength | Increases | Stronger nucleophiles (e.g., more basic alkoxides) attack the electrophilic carbon more readily. |

| Solvent Polarity | Increases (Polar Aprotic) | Polar aprotic solvents (e.g., DMF, DMSO) stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile. nih.gov |

The efficacy of an SNAr reaction is critically dependent on two features of the aromatic substrate: the nature of the activating group and the identity of the leaving group.

Activating Groups: For a nucleophilic attack on an aromatic ring to be feasible, the ring must be "activated," meaning it must be rendered sufficiently electron-poor. This is achieved by the presence of strong electron-withdrawing groups (EWGs), particularly at positions ortho and/or para to the leaving group. researchgate.netfrontiersin.org In the case of this compound, the nitro group (-NO₂) serves as a powerful activating group. It delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy for its formation. acsgcipr.org

Leaving Groups: The leaving group's ability to depart from the Meisenheimer complex is also crucial. A good leaving group must be able to accommodate a negative charge. For SNAr reactions, the typical reactivity order for halogens, known as the "element effect," is F > Cl ≈ Br > I. nih.gov This is somewhat counterintuitive compared to SN2 reactions, where I⁻ is the best leaving group. The "element effect" in SNAr is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and thus more susceptible to the initial, often rate-determining, nucleophilic attack. nih.gov While the C-F bond is the strongest, the stabilization afforded to the first transition state outweighs the difficulty of breaking this bond in the subsequent, faster step.

| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Relative Rate Constant |

|---|---|

| -F | ~3300 |

| -NO2 | ~100 |

| -Cl | ~4 |

| -Br | ~3 |

| -I | 1 |

Exploration of Alternative C-O Bond Forming Reactions (e.g., Ullmann Condensation, Chan-Lam Coupling)

While SNAr is a powerful method, other transition-metal-catalyzed reactions offer alternative pathways for forming C-O aryl ether bonds, particularly for less activated aromatic systems.

Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction that couples an aryl halide with an alcohol (or phenol) to form an aryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions require harsh conditions, such as high temperatures (often >200 °C), polar solvents like DMF or nitrobenzene, and a stoichiometric amount of copper powder. wikipedia.orgmagtech.com.cn The aryl halide typically needs to be activated by electron-withdrawing groups. wikipedia.org Modern advancements have led to the development of catalytic systems using soluble copper(I) salts with ligands (e.g., diamines, phenanthrolines), which allow the reaction to proceed under much milder conditions. mdpi.comresearchgate.net The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Chan-Lam Coupling: The Chan-Lam C-O coupling reaction is a more recent, versatile copper-catalyzed cross-coupling method that forms aryl ethers from aryl boronic acids and alcohols. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is its remarkably mild reaction conditions; it can often be conducted at room temperature and is tolerant of air and moisture, using oxygen from the air as the ultimate oxidant in the catalytic cycle. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a copper(III) intermediate which undergoes reductive elimination to form the C-O bond. wikipedia.org This methodology provides a valuable alternative to both SNAr and Ullmann reactions, expanding the scope of accessible aryl ether structures. nih.govnih.gov

Optimized Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is through the Williamson ether synthesis, which in this context is an SNAr reaction. This involves the alkylation of the corresponding phenoxide with an ethyl haloacetate.

Direct Alkylation of Substituted Nitrophenols with Haloacetates (e.g., Ethyl Bromoacetate (B1195939), Ethyl Chloroacetate)

This method involves the reaction of 4-chloro-2-nitrophenol (B165678) with an ethyl haloacetate, such as Ethyl Bromoacetate or Ethyl Chloroacetate (B1199739). The reaction is typically carried out in the presence of a weak base in a polar aprotic solvent.

The general procedure is as follows:

Deprotonation: The 4-chloro-2-nitrophenol is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the more nucleophilic 4-chloro-2-nitrophenoxide anion.

Nucleophilic Attack: The generated phenoxide attacks the electrophilic methylene (B1212753) carbon of the ethyl haloacetate.

Displacement: The halide ion (Br⁻ or Cl⁻) is displaced, forming the desired ether linkage and yielding this compound.

A closely related synthesis, the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, proceeds efficiently in the presence of potassium carbonate with catalytic potassium iodide in a suitable solvent. mdpi.com The iodide can facilitate the reaction by an in-situ Finkelstein reaction, converting the less reactive ethyl chloroacetate to the more reactive ethyl iodoacetate.

| Parameter | Typical Reagent/Condition | Purpose |

|---|---|---|

| Phenol (B47542) Substrate | 4-chloro-2-nitrophenol | Nucleophile precursor |

| Alkylating Agent | Ethyl Bromoacetate or Ethyl Chloroacetate | Electrophile, provides the acetate (B1210297) moiety |

| Base | Potassium Carbonate (K2CO3) | Deprotonates the phenol to form the active nucleophile |

| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (B52724) | Polar aprotic solvent to dissolve reactants and stabilize intermediates |

| Catalyst (Optional) | Potassium Iodide (KI) | Facilitates reaction with chloroacetates via halide exchange mdpi.com |

| Temperature | Room Temperature to Reflux | Controls reaction rate; higher temperatures may be needed for less reactive substrates |

Selection and Optimization of Base Catalysis (e.g., Sodium Ethoxide, Anhydrous Potassium Carbonate)

The selection of a suitable base is paramount in the Williamson ether synthesis of this compound as it is responsible for the deprotonation of the phenolic hydroxyl group of 4-chloro-2-nitrophenol, thereby generating the nucleophilic phenoxide. The strength and nature of the base can significantly influence the reaction rate and yield.

Sodium Ethoxide (NaOEt) , a strong base, readily deprotonates the phenol, leading to a rapid reaction. The use of sodium ethoxide in its parent alcohol, ethanol (B145695), is a common practice in Williamson ether synthesis. masterorganicchemistry.com This approach can be advantageous in driving the reaction to completion quickly. However, strong bases like sodium ethoxide can also promote side reactions, such as the hydrolysis of the ester functionality in the reactant or product if water is present.

| Base | Typical Solvent | Relative Strength | Key Considerations |

| Sodium Ethoxide | Ethanol | Strong | Fast reaction rates; potential for side reactions (e.g., hydrolysis). masterorganicchemistry.com |

| Anhydrous Potassium Carbonate | Acetone, DMF | Moderate | Milder conditions, often leading to cleaner reactions and simpler work-up. |

Solvent Effects and Reaction Medium Engineering

Polar aprotic solvents , such as dimethylformamide (DMF) , dimethyl sulfoxide (B87167) (DMSO) , and acetonitrile , are highly effective for this synthesis. numberanalytics.comrsc.org These solvents are capable of solvating the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion more exposed and thus more nucleophilic. This enhanced nucleophilicity leads to a significant increase in the reaction rate. numberanalytics.com Studies on similar Williamson ether syntheses have shown that changing the solvent from a protic solvent like methanol (B129727) to a polar aprotic solvent like acetonitrile can dramatically increase the ratio of the desired O-alkylated product. aiche.org

Protic solvents , such as ethanol , can also be used, particularly when sodium ethoxide is the base. masterorganicchemistry.com However, protic solvents can form hydrogen bonds with the phenoxide anion, which can decrease its nucleophilicity and slow down the reaction rate. francis-press.com

The engineering of the reaction medium can also involve the use of phase-transfer catalysts, which can be particularly useful when dealing with reactants of differing solubilities.

| Solvent Class | Examples | Effect on Sₙ2 Reaction | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Accelerates | Solvates the cation, enhancing the nucleophilicity of the anion. numberanalytics.com |

| Polar Protic | Ethanol, Methanol | Decelerates | Solvates the anion through hydrogen bonding, reducing its nucleophilicity. francis-press.com |

| Nonpolar | Toluene (B28343), Hexane (B92381) | Generally slow | Poor solubility of ionic reactants. |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that directly affects the rate of the Williamson ether synthesis. Generally, increasing the reaction temperature increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and thus a faster reaction rate. numberanalytics.com For the synthesis of this compound using potassium carbonate in acetone or DMF, the reaction is often carried out at reflux temperatures to ensure a reasonable reaction time.

However, excessively high temperatures can lead to the formation of undesired byproducts through decomposition of the reactants or products. Therefore, optimizing the temperature involves finding a balance between achieving a practical reaction rate and minimizing side reactions. The optimal temperature will also be dependent on the choice of solvent and its boiling point.

The influence of pressure on the Williamson ether synthesis is generally less significant for liquid-phase reactions unless volatile reactants or solvents are used at temperatures exceeding their atmospheric boiling points. In such cases, conducting the reaction in a sealed vessel under elevated pressure can allow for higher reaction temperatures, which can accelerate the reaction. However, for most laboratory and industrial syntheses of this compound, the reaction is typically carried out at atmospheric pressure.

Isolation and Advanced Purification Strategies

Following the completion of the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. The work-up procedure typically involves filtering off the inorganic salts (e.g., potassium carbonate), followed by removal of the solvent under reduced pressure. The crude product is then subjected to further purification.

Chromatographic Techniques (e.g., Column Chromatography, Flash Chromatography)

Column chromatography is a powerful technique for purifying organic compounds. For this compound, silica (B1680970) gel is commonly used as the stationary phase. A suitable mobile phase, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.

Flash chromatography is a modification of column chromatography that utilizes pressure to accelerate the elution of the solvent, significantly reducing the purification time. This technique is widely used for routine purifications in organic synthesis laboratories.

Recrystallization and Crystallization Engineering

Recrystallization is a common and effective method for purifying solid organic compounds. rochester.edu The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, ethanol has been reported as a suitable recrystallization solvent.

Crystallization engineering involves the rational design and control of crystallization processes to obtain crystals with desired properties, such as high purity, specific crystal habit, and narrow size distribution. This can be influenced by factors such as the choice of solvent, cooling rate, and the presence of impurities. Understanding the intermolecular interactions, such as those involving the nitro group, can aid in the rational design of crystallization processes for aromatic nitro compounds.

Process Scale-Up Considerations and Industrial Synthesis Applications

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include:

Heat Transfer: The Williamson ether synthesis is often exothermic. On a large scale, efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design and agitation is critical for effective heat transfer.

Mass Transfer: In heterogeneous reactions, such as those using potassium carbonate, efficient mixing is required to ensure adequate contact between the reactants.

Solvent Selection and Recovery: On an industrial scale, the choice of solvent is influenced by factors such as cost, safety, environmental impact, and ease of recovery and recycling.

Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks associated with the raw materials, reaction conditions, and products.

The industrial synthesis of related phenoxyacetic acid derivatives, which are used as herbicides, provides valuable insights into the practical aspects of scaling up such processes.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound is primarily achieved through the Williamson ether synthesis. This versatile reaction involves the coupling of a substituted phenoxide with an alkyl haloacetate. The general synthetic scheme allows for wide-ranging modifications of both the aromatic ring and the ester moiety.

A typical procedure involves the reaction of a substituted nitrophenol with an appropriate ethyl haloacetate in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Strategic Modifications to the Aromatic Ring System

The introduction of different halogen atoms onto the aromatic ring can significantly influence the electronic and lipophilic properties of the resulting molecule. The synthesis of these analogs follows the general Williamson ether synthesis, starting from the appropriately halogenated 2-nitrophenol.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 4-fluoro-2-nitrophenol (B1295195) | Ethyl chloroacetate, K2CO3 | Acetone | Reflux | Ethyl (4-fluoro-2-nitrophenoxy)acetate | Data not available |

| A related precursor | p-toluenesulfonic acid monohydrate | Toluene | Reflux, 4h | Ethyl (4-fluoro-2-nitrophenyl)acetate | 75% |

The synthesis of bromo- and iodo-analogs would proceed in a similar fashion, starting from 4-bromo-2-nitrophenol (B183274) and 4-iodo-2-nitrophenol, respectively. The reactivity of the starting halophenol may necessitate adjustments to the reaction conditions, such as reaction time and temperature.

The position and number of nitro groups on the aromatic ring are critical determinants of the compound's chemical properties. Synthetic strategies are adapted to accommodate these variations.

For the synthesis of an isomer like Ethyl (4-chloro-3-nitrophenoxy)acetate , the starting material would be 4-chloro-3-nitrophenol. The reaction conditions for the Williamson ether synthesis would likely be similar to those for the 2-nitro isomer. A general procedure for the synthesis of (3-nitrophenoxy)acetic acid ethyl ester involves refluxing 3-nitrophenol (B1666305) with ethyl chloroacetate and potassium carbonate in acetone, affording the product in an 80% yield.

The synthesis of a dinitro-analog, such as Ethyl (4-chloro-2,6-dinitrophenoxy)acetate , would begin with 4-chloro-2,6-dinitrophenol. Due to the increased acidity of the phenolic proton and the potential for increased reactivity, milder reaction conditions might be employed.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 4-chloro-3-nitrophenol | Ethyl chloroacetate, K2CO3 | Acetone | Reflux | Ethyl (4-chloro-3-nitrophenoxy)acetate | Data not available |

| 3-nitrophenol | Ethyl chloroacetate, K2CO3 | Acetone | Reflux | (3-Nitrophenoxy)acetic acid ethyl ester | 80% |

| 4-chloro-2,6-dinitrophenol | Ethyl chloroacetate, K2CO3 | Acetone | Reflux | Ethyl (4-chloro-2,6-dinitrophenoxy)acetate | Data not available |

Variations in the Alkyl Ester Moiety (e.g., Methyl, Propyl Esters)

Modification of the alkyl ester group is readily achieved by using the corresponding alkyl haloacetate in the Williamson ether synthesis.

The synthesis of Mthis compound involves the reaction of 4-chloro-2-nitrophenol with methyl chloroacetate. This reaction proceeds under standard Williamson ether synthesis conditions.

For the preparation of Propyl (4-chloro-2-nitrophenoxy)acetate , 4-chloro-2-nitrophenol would be treated with propyl chloroacetate or propyl bromoacetate in the presence of a suitable base. The general principles of the Williamson ether synthesis apply, with minor adjustments to reaction times or temperatures potentially required to accommodate the slightly different reactivity of the propyl haloacetate.

| Starting Phenol | Alkyl Haloacetate | Base | Solvent | Product |

| 4-chloro-2-nitrophenol | Methyl chloroacetate | K2CO3 | Acetone | Mthis compound |

| 4-chloro-2-nitrophenol | Propyl chloroacetate | K2CO3 | Acetone | Propyl (4-chloro-2-nitrophenoxy)acetate |

Incorporation into Heterocyclic Scaffolds

The phenoxyacetate (B1228835) moiety can be incorporated into various heterocyclic systems, with triazoles being a prominent example due to their wide range of applications and synthetic accessibility via "click chemistry".

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The synthesis of a phenoxyacetate-linked triazole system typically involves a two-step process. First, the corresponding phenoxyacetate derivative bearing a terminal alkyne or an azide (B81097) functionality is prepared. This precursor is then reacted with a suitable azide or alkyne partner in the presence of a copper(I) catalyst.

A representative synthesis would involve the O-propargylation of 4-chloro-2-nitrophenol to yield propargyl (4-chloro-2-nitrophenoxy)acetate. This alkyne-functionalized phenoxyacetate can then undergo a CuAAC reaction with an organic azide, for example, benzyl (B1604629) azide, to furnish the desired 1,2,3-triazole-linked phenoxyacetate. The reaction is typically carried out in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water, with a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

| Alkyne Precursor | Azide Partner | Catalyst System | Solvent | Product |

| Propargyl (4-chloro-2-nitrophenoxy)acetate | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 1-benzyl-4-((4-chloro-2-nitrophenoxy)methyl)-1H-1,2,3-triazole |

Formation of Phenoxyacetate-Substituted Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives bearing a phenoxyacetate substituent at the 5-position represents a significant transformation, affording compounds with potential applications in medicinal chemistry. While direct, one-pot conversions of this compound into such pyrimidines are not extensively documented, a rational and effective synthetic strategy involves a two-step sequence. This approach first requires the conversion of the starting phenoxyacetate ester into a suitable 1,3-dicarbonyl equivalent, which is then cyclized with a guanidinylating agent to construct the pyrimidine ring.

A key transformation in this synthetic route is the crossed Claisen condensation. This reaction introduces a formyl group at the α-carbon of the phenoxyacetate, creating a β-oxo ester intermediate. Specifically, this compound can be treated with an ester such as ethyl formate (B1220265) in the presence of a strong base, typically sodium ethoxide or sodium hydride. The base abstracts a proton from the α-carbon of the phenoxyacetate, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the formylating agent. Subsequent elimination of an ethoxide ion yields the desired β-oxo ester, Ethyl 2-(4-chloro-2-nitrophenoxy)-3-oxopropanoate.

This intermediate possesses the requisite 1,3-dicarbonyl functionality for the subsequent cyclocondensation step. The formation of the pyrimidine ring is achieved by reacting the β-oxo ester with guanidine (B92328). This reaction, a variation of the classical pyrimidine synthesis, proceeds through the condensation of the guanidine with the two carbonyl groups of the β-oxo ester. The reaction is typically carried out in a protic solvent such as ethanol and may be facilitated by the presence of a base. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

This synthetic approach allows for the formation of 2,4-diamino-5-(4-chloro-2-nitrophenoxy)pyrimidine. The methodology is versatile and can be applied to various congeners of this compound, enabling the synthesis of a library of phenoxyacetate-substituted pyrimidine derivatives with diverse substitution patterns on the phenyl ring.

Table 1: Proposed Reaction Scheme for the Synthesis of 2,4-diamino-5-(4-chloro-2-nitrophenoxy)pyrimidine

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, Ethyl formate | Sodium ethoxide, Ethanol, Reflux | Ethyl 2-(4-chloro-2-nitrophenoxy)-3-oxopropanoate |

| 2 | Ethyl 2-(4-chloro-2-nitrophenoxy)-3-oxopropanoate, Guanidine | Sodium ethoxide, Ethanol, Reflux | 2,4-diamino-5-(4-chloro-2-nitrophenoxy)pyrimidine |

Detailed research findings on the specific application of this methodology to this compound are limited in publicly available literature. However, the principles of the Claisen condensation and subsequent pyrimidine synthesis are well-established in organic chemistry. The reactivity of the starting materials and the stability of the intermediates are predictable based on general organic chemistry principles. The electron-withdrawing nature of the chloro and nitro groups on the phenoxy ring is expected to influence the acidity of the α-proton and the reactivity of the resulting enolate in the Claisen condensation. Similarly, these substituents will affect the electronic properties of the final pyrimidine product.

Further research and experimental validation are necessary to optimize the reaction conditions, such as the choice of base, solvent, and temperature, for both the Claisen condensation and the pyrimidine formation steps to maximize the yield and purity of the desired phenoxyacetate-substituted pyrimidine derivatives.

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Chloro 2 Nitrophenoxy Acetate

Ester Group Reactivity

The ester functional group in Ethyl (4-chloro-2-nitrophenoxy)acetate is the site of several important reactions, including hydrolysis, transesterification, and nucleophilic attack by nitrogen-based nucleophiles. The reactivity of the carbonyl group is significantly enhanced by the electron-withdrawing effects of the 4-chloro and 2-nitro substituents on the attached phenoxy moiety, which makes the carbonyl carbon more electrophilic.

Hydrolysis and Saponification Kinetics under Varied Conditions (e.g., Acidic vs. Basic Hydrolysis)

The cleavage of the ester bond in this compound can be achieved under both acidic and basic conditions, though the mechanisms and kinetics differ substantially.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium process, representing the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid, (4-chloro-2-nitrophenoxy)acetic acid, and regenerate the acid catalyst. chemguide.co.ukchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically required. chemguide.co.uk

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This step is generally the rate-determining step. The attack forms a tetrahedral intermediate, which then collapses to expel the (4-chloro-2-nitrophenoxy)late anion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion. libretexts.org

| Condition | Mechanism | Key Features | Reversibility | Relative Rate |

|---|---|---|---|---|

| Acidic (e.g., dilute H₂SO₄, heat) | AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) | Protonation of carbonyl oxygen; requires excess water to favor products. | Reversible | Slow |

| Basic (e.g., NaOH(aq), heat) | BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) | Direct nucleophilic attack by OH⁻; formation of a carboxylate salt. | Irreversible | Fast |

Transesterification Mechanisms and Catalyst Development

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.comucalgary.ca

In acid-catalyzed transesterification , the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and an excess of the new alcohol is used to shift the equilibrium toward the desired product.

Base-catalyzed transesterification involves the new alkoxide ion (RO⁻) acting as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com This is also an equilibrium reaction, and the position of the equilibrium is determined by the relative stability of the starting and product alkoxides.

A variety of catalysts have been developed to facilitate transesterification under mild conditions. These include N-heterocyclic carbenes (NHCs) and various metal-based catalysts such as zinc clusters. organic-chemistry.org These catalysts function by enhancing the nucleophilicity of the alcohol, allowing the reaction to proceed efficiently without the need for strong acids or bases. organic-chemistry.org

Nucleophilic Attack at the Carbonyl Carbon: Aminolysis and Hydrazinolysis

The activated nature of the ester in this compound makes it susceptible to nucleophilic attack by amines (aminolysis) and hydrazine (B178648) (hydrazinolysis) to form amides and hydrazides, respectively.

Aminolysis: The reaction with a primary or secondary amine typically requires heating and results in the formation of N-substituted (4-chloro-2-nitrophenoxy)acetamides and ethanol. ucalgary.ca The mechanism is similar to hydrolysis, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the alcohol. Kinetic studies of related activated esters show that aminolysis in aqueous systems is often in competition with hydrolysis. beilstein-journals.org The selectivity for aminolysis over hydrolysis is a critical factor in applications like bioconjugation. beilstein-journals.org

Hydrazinolysis: Reaction with hydrazine (H₂NNH₂) or its derivatives follows a similar nucleophilic acyl substitution pathway to yield (4-chloro-2-nitrophenoxy)acetylhydrazide. This hydrazide derivative can serve as a valuable intermediate for the synthesis of various heterocyclic compounds.

Nitro Group Transformations

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, most commonly the amino group through reduction.

Selective Reduction Pathways to Amino Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the nitro group to an amine is a cornerstone transformation in the synthesis of aromatic compounds. For a substrate like this compound, the primary challenge is achieving selective reduction of the nitro group without affecting the ester or causing hydrodechlorination (replacement of the chloro group with hydrogen).

Catalytic Hydrogenation: This is a widely used industrial method. The choice of catalyst and conditions is crucial for selectivity.

Palladium on Carbon (Pd/C): While a very common hydrogenation catalyst, Pd/C can sometimes promote hydrodechlorination, especially at higher temperatures and pressures. researchgate.net

Platinum on Carbon (Pt/C): Platinum-based catalysts are often more selective for nitro group reduction in the presence of aryl chlorides. researchgate.net Studies on the hydrogenation of 4-chloro-2-nitrophenol (B165678) showed that 1% Pt/C was highly effective in forming the desired 4-chloro-2-aminophenol exclusively, with minimal dechlorination. researchgate.net The kinetics of this reaction were found to be first order with respect to the substrate, catalyst, and hydrogen pressure. researchgate.net

Raney Nickel: This catalyst is also used, but its selectivity can be variable.

Chemical Reduction: A variety of metal/acid systems can be used for the selective reduction of nitroarenes. These methods are often preferred in laboratory settings due to their high chemoselectivity.

Tin(II) Chloride (SnCl₂): SnCl₂ in the presence of a strong acid like HCl is a classic and mild method for reducing aromatic nitro groups to amines while leaving other reducible groups, including esters and aryl halides, intact.

Iron (Fe) or Zinc (Zn) in Acid: Iron powder in acetic acid or hydrochloric acid is another common, cost-effective, and selective method for this transformation.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C | Moderate pressure (7-28 atm), Room temp. to 60°C | High selectivity for nitro group, clean reaction, catalytic. researchgate.net | Requires specialized pressure equipment. |

| Catalytic Hydrogenation | H₂, Pd/C | Low to moderate pressure and temperature. | Highly active catalyst. | Risk of hydrodechlorination. researchgate.net |

| Chemical Reduction | SnCl₂ / conc. HCl | Room temperature or gentle heating. | Excellent chemoselectivity, tolerates many functional groups. | Stoichiometric amounts of metal salts produced as waste. |

| Chemical Reduction | Fe / HCl or Acetic Acid | Reflux temperature. | Inexpensive, high selectivity. | Stoichiometric, requires acidic workup. |

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Azides, Nitriles)

Beyond reduction to amines, the nitro group can be a precursor to other functionalities, often through the intermediacy of the corresponding amine.

Conversion to Azides: Aryl azides can be synthesized from this compound. A direct, one-pot method involves the reaction of the nitroaromatic compound with zinc powder and sodium azide (B81097) under mild conditions, offering a convenient route. researchgate.net Alternatively, a two-step sequence is common: first, the nitro group is reduced to the amine, followed by diazotization with nitrous acid (generated from NaNO₂ and HCl) and subsequent reaction with sodium azide (NaN₃) to yield the aryl azide. researchgate.net

Conversion to Nitriles: The direct conversion of the nitro group to a nitrile is not a common transformation. A more established synthetic route would involve multiple steps:

Reduction: The nitro group is first reduced to the primary amine, yielding Ethyl (2-amino-4-chlorophenoxy)acetate.

Diazotization: The resulting amine is treated with nitrous acid at low temperatures to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile (-CN) group.

This sequence provides a reliable pathway to introduce a nitrile functional group onto the aromatic ring in place of the original nitro group.

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is substituted at positions 1, 2, and 4. This substitution pattern creates a complex electronic environment that significantly influences its chemical behavior.

Electrophilic Aromatic Substitution (EAS) with Deactivating and Directing Group Effects

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction are controlled by the existing substituents. lumenlearning.comlibretexts.org

The substituents on this compound exert competing influences:

Ethoxyacetoxy group (-OCH₂COOEt) at C1: The ether oxygen atom linked to the ring possesses lone pairs of electrons, which can be donated into the ring through resonance (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions. Therefore, this group is classified as an activating, ortho-, para-director. lumenlearning.compressbooks.pub

Nitro group (-NO₂) at C2: This is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. It strongly deactivates the ring towards electrophilic attack by reducing its electron density and destabilizing the carbocation intermediate. The nitro group is a meta-director. libretexts.orgpressbooks.pub

Chloro group (-Cl) at C4: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho-, para-directors because their lone pairs can stabilize the carbocation intermediate via resonance (+R effect). libretexts.orgpressbooks.pub

The collective effect of two strong deactivating groups (nitro and chloro) renders the aromatic ring of this compound highly electron-deficient and thus extremely unreactive towards most electrophilic aromatic substitution reactions. The activating effect of the ethoxyacetoxy group is largely overcome by the powerful deactivating nature of the other two substituents.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₂COOEt | 1 | Activating (+R > -I) | Ortho, Para |

| -NO₂ | 2 | Strongly Deactivating (-I, -R) | Meta |

| -Cl | 4 | Deactivating (-I > +R) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Substituent

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway involves the displacement of the chloro substituent by a nucleophile. semanticscholar.org

The SNAr reaction is highly favored in this molecule due to the presence of the nitro group positioned ortho to the chloro leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The powerful electron-withdrawing nitro group plays a critical role in activating the substrate for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate by delocalizing it through resonance. This stabilization significantly lowers the activation energy for the first, rate-determining step of the reaction, which is the attack of the nucleophile.

Regarding steric hindrance, the nitro group at position 2 and the hydrogen atom at position 5 are adjacent to the site of nucleophilic attack (C4). While the nitro group is somewhat bulky, it does not typically present a significant steric barrier to prevent the approach of most nucleophiles to the C4 position.

The activated nature of the C-Cl bond allows for its substitution by a wide range of nucleophiles, making this compound a versatile building block in organic synthesis.

Amines: Primary and secondary amines readily react with this compound to yield the corresponding N-substituted 2-nitro-4-phenoxyacetoxy aniline (B41778) derivatives. Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, with cyclic secondary amines confirm the high reactivity of this system. researchgate.net The reaction rate is dependent on the nucleophilicity and basicity of the amine. researchgate.netnih.gov

Alcohols/Alkoxides: In the presence of a base, alcohols, or more reactive alkoxide nucleophiles (e.g., sodium methoxide), can displace the chloride to form the corresponding ether derivatives. This provides a route to substituted 1,4-diphenoxy-2-nitrobenzene compounds.

Thiols/Thiolates: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles for SNAr reactions. nih.gov They react efficiently to form thioethers (sulfides), replacing the chloro group with an alkylthio (-SR) or arylthio (-SAr) moiety.

Table 2: Representative SNAr Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline (C₆H₅NH₂) | Ethyl (4-anilino-2-nitrophenoxy)acetate |

| Secondary Amine | Piperidine (C₅H₁₀NH) | Ethyl (2-nitro-4-(piperidin-1-yl)phenoxy)acetate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl (4-methoxy-2-nitrophenoxy)acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl (2-nitro-4-(phenylthio)phenoxy)acetate |

Multi-Step Reaction Cascades and Tandem Processes Involving this compound

The functional groups present in this compound and its SNAr products allow for its use in multi-step reaction cascades and tandem processes to construct more complex molecular architectures, particularly heterocyclic systems. nih.gov

A common and powerful synthetic strategy involves an initial SNAr reaction followed by a chemical transformation of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This newly formed amino group, in proximity to other functionalities, can then participate in intramolecular cyclization reactions.

For example, a plausible tandem process for the synthesis of benzimidazole (B57391) derivatives can be envisioned:

SNAr Reaction: this compound is first reacted with a primary amine (R-NH₂) to displace the chloro group, forming an N-substituted aniline derivative.

Nitro Group Reduction: The resulting nitro compound is then subjected to reduction, converting the -NO₂ group to an -NH₂ group.

Cyclization: If the initial amine nucleophile contained an appropriate electrophilic center (e.g., from an ortho-aminoaniline derivative), the two amino groups on the benzene ring could then be cyclized to form a benzimidazole ring system.

Similar strategies can be employed to synthesize other heterocyclic scaffolds. For instance, if the nucleophile used in the initial SNAr step contains a group that can react with the reduced nitro functionality, various cyclization cascades can be designed. This highlights the utility of this compound as a versatile precursor for generating molecular complexity through sequential SNAr and reductive cyclization pathways. researchgate.netrsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Advanced ¹H-NMR Analysis: Chemical Shifts, Coupling Constants, and Integrations

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate (B1210297) moiety. The electron-withdrawing nature of the nitro and chloro groups, along with the oxygen bridge, will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d | 1H | J ≈ 2.5 Hz |

| H-5 | ~7.5 - 7.7 | dd | 1H | J ≈ 9.0, 2.5 Hz |

| H-6 | ~7.1 - 7.3 | d | 1H | J ≈ 9.0 Hz |

| -OCH₂CH₃ | ~4.2 - 4.4 | q | 2H | J ≈ 7.1 Hz |

| -OCH₂CH₃ | ~1.2 - 1.4 | t | 3H | J ≈ 7.1 Hz |

| -OCH₂- | ~4.8 - 5.0 | s | 2H | - |

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) Investigations: DEPT and Broadband Decoupling

A broadband decoupled ¹³C-NMR spectrum would reveal all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further help in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C=O | ~168 - 170 | C |

| C-1 | ~150 - 152 | C |

| C-2 | ~140 - 142 | C |

| C-3 | ~128 - 130 | CH |

| C-4 | ~125 - 127 | C |

| C-5 | ~120 - 122 | CH |

| C-6 | ~115 - 117 | CH |

| -OCH₂- | ~65 - 67 | CH₂ |

| -OCH₂CH₃ | ~61 - 63 | CH₂ |

| -OCH₂CH₃ | ~14 - 16 | CH₃ |

Note: This is a predictive table. Actual experimental values may vary.

Multi-dimensional NMR Spectroscopy for Complex Structural Assignments (e.g., COSY, HSQC, HMBC, NOESY)

While no specific 2D NMR data for this compound has been found, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the aromatic protons H-5 and H-6, and between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For example, the protons of the -OCH₂- group would be expected to show a correlation to the C-1 carbon of the aromatic ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₁₀ClNO₅), the expected exact mass would be approximately 259.0247 g/mol .

Ionization Techniques: Electrospray Ionization (ESI-MS), Electron Impact (EI-MS), Chemical Ionization (CI-MS)

Different ionization techniques would yield complementary information.

ESI-MS: As a soft ionization technique, ESI-MS would likely show a prominent protonated molecular ion [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

EI-MS: This high-energy technique would lead to extensive fragmentation. Key fragmentation pathways would likely involve the loss of the ethoxy group, the entire ethyl acetate side chain, and cleavage of the ether bond. The nitro group could also undergo characteristic fragmentations, such as the loss of NO or NO₂.

CI-MS: A softer technique than EI, CI-MS would produce a more prominent protonated molecular ion [M+H]⁺ with less fragmentation, aiding in the confirmation of the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Upon ionization, the molecule would form a molecular ion [M]+•. The fragmentation of this ion is expected to occur at the most labile bonds, primarily at the ether and ester linkages. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group of the ester, leading to the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement if structurally possible, though less likely for this specific structure.

Cleavage of the ether bond , which could result in the formation of a [4-chloro-2-nitrophenoxy]+ fragment or a [4-chloro-2-nitrophenolate]• radical, depending on the ionization mode.

Fragmentation of the ethyl ester group , leading to the loss of an ethyl group (•C₂H₅) or ethylene (C₂H₄), resulting in characteristic fragment ions.

Loss of the nitro group (NO₂) or nitric oxide (NO), a common fragmentation pathway for nitroaromatic compounds.

By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the connectivity of the atoms in this compound can be confirmed, providing unambiguous structural verification.

Table 1: Predicted MS/MS Fragmentation of this compound

| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 214 | •OC₂H₅ (ethoxy radical) | [M - OCH₂CH₃]⁺ |

| 188 | C₂H₃O₂ (acetyl radical) + Cl | [M - COOCH₂CH₃]⁺ |

| 173 | C₂H₅O₂C₂H₂ (ethyl acetate moiety) | [4-chloro-2-nitrophenoxy]⁺ |

| 157 | NO₂ + C₂H₅OCOCH₂ | [4-chlorophenoxy]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific, published IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on the functional groups present in its structure.

The key functional groups are the aromatic nitro group (NO₂), the ester group (C=O, C-O), the ether linkage (Ar-O-C), the chloro-substituted aromatic ring (C-Cl, C=C), and aliphatic C-H bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (in ethyl group) | Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | 1760 - 1740 | Strong |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |

| Aromatic Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 | Strong |

| Ester C-O | Stretching | 1200 - 1050 | Strong |

| Aromatic C-Cl | Stretching | 1100 - 1000 | Medium |

The presence of a strong absorption band around 1750 cm⁻¹ would be a clear indicator of the ester carbonyl group. The two strong bands for the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, would also be prominent. The region between 1300-1000 cm⁻¹ would likely show complex, strong absorptions due to the overlapping C-O and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The chromophores in this compound are the nitro-substituted benzene ring and the carbonyl group of the ester.

The primary chromophore is the 4-chloro-2-nitrophenoxy system. Aromatic nitro compounds are known to exhibit strong absorption in the UV region due to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group. The presence of the electron-withdrawing chloro and nitro groups, along with the electron-donating ether oxygen, influences the energy of these transitions.

It is expected that this compound will display two main absorption bands:

A high-intensity band (large ε) in the range of 250-300 nm, corresponding to the π → π* transition of the substituted aromatic ring.

A lower-intensity band (small ε) at a longer wavelength, potentially extending into the near-visible region (>300 nm), attributed to the n → π* transition of the nitro group.

The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) would need to be determined experimentally using a suitable solvent, such as ethanol or acetonitrile (B52724).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing intermolecular interactions in the solid state.

Table 3: Crystallographic Data for Analogue Compound Ethyl 2-(4-nitrophenoxy)acetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3848 (11) |

| b (Å) | 8.4482 (17) |

| c (Å) | 24.238 (5) |

| β (°) | 92.59 (3) |

| Volume (ų) | 1101.5 (4) |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for its separation and quantification.

Method Development: A typical RP-HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component (water, often with a buffer or acid modifier like formic acid to improve peak shape). Due to the compound's aromaticity and moderate polarity, a gradient elution, starting with a higher proportion of water and increasing the organic solvent content over time, would likely provide the best separation from potential impurities. Detection would be most effective using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm).

Validation: Once developed, the method would require validation according to ICH guidelines, assessing parameters such as:

Specificity: Ensuring the peak for the analyte is free from interference from other components.

Linearity: Demonstrating a direct relationship between detector response and concentration over a defined range.

Accuracy: Measuring the closeness of the test results to the true value.

Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. This results in several key advantages for the analysis of this compound:

Higher Resolution: UPLC provides sharper and narrower peaks, leading to superior separation of the main compound from closely related impurities.

Increased Speed: Analysis times can be drastically reduced from tens of minutes in HPLC to just a few minutes in UPLC without sacrificing resolution.

Enhanced Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to lower detection limits.

Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.

Given these benefits, a UPLC method, developed along similar principles as an HPLC method (e.g., using a sub-2 µm C18 column and a fast gradient), would be the preferred technique for high-throughput purity testing and quantitative analysis of this compound.

Comprehensive Spectroscopic Characterization and Structural Investigations

Gas Chromatography (GC) for Volatile By-products and Impurities

Gas chromatography (GC) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of Ethyl (4-chloro-2-nitrophenoxy)acetate, GC is an essential tool for quality control, allowing for the detection and monitoring of residual starting materials, solvents, and volatile by-products that may be present in the final product. The high sensitivity of detectors commonly used with GC, such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD), makes it possible to identify impurities at trace levels.

The synthesis of phenoxyacetic acid derivatives can involve several reagents and solvents, creating a potential for various impurities in the final product. wikipedia.org For this compound, potential volatile impurities can originate from unreacted starting materials like 4-chloro-2-nitrophenol (B165678) and ethyl chloroacetate (B1199739), or from solvents used during the synthesis and purification processes. niscpr.res.inniscpr.res.in Furthermore, side reactions or thermal decomposition can lead to the formation of additional volatile by-products.

A typical GC analysis involves dissolving a sample of this compound in a suitable high-purity solvent, such as hexane (B92381) or dichloromethane, and injecting a small volume into the gas chromatograph. rasayanjournal.co.in The separation is achieved on a capillary column, and a temperature-programmed oven cycle is employed to ensure the efficient elution of compounds with different boiling points. The choice of detector depends on the nature of the impurities being targeted; an ECD is particularly sensitive to the electrophilic chloro- and nitro- functional groups present in the target molecule and many of its potential by-products. epa.gov For unambiguous identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method, as it provides structural information based on the mass fragmentation patterns of the eluted compounds. nih.gov

The following tables outline typical instrumental parameters for a GC analysis and list potential volatile impurities that could be monitored.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Impurity Profiling

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Analytical system with split/splitless injection |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) for concentrated samples |

| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C (ECD) |

| Sample Preparation | 10 mg of sample dissolved in 1 mL of Hexane |

Table 2: Potential Volatile By-products and Impurities

| Compound Name | Potential Source | Expected Elution Profile |

|---|---|---|

| Ethanol (B145695) | Residual reactant/solvent | Early eluting (highly volatile) |

| Dichloromethane | Residual extraction solvent | Early eluting (highly volatile) |

| Ethyl chloroacetate | Unreacted starting material | Mid-to-late eluting |

| 4-chloro-2-nitrophenol | Unreacted starting material | Mid-to-late eluting |

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific published research on the computational and theoretical modeling of This compound . The detailed analyses required to construct the requested article—including specific quantum chemical calculations, molecular dynamics simulations, and in silico reactivity studies for this particular compound—are not available in the public domain.

The user's request stipulated a strict adherence to an outline focused exclusively on "this compound," covering advanced computational topics such as Density Functional Theory (DFT) calculations, electronic structure, conformational energetics, spectroscopic prediction, molecular dynamics simulations, and transition state analysis.

While general principles of computational chemistry and studies on analogous but structurally distinct compounds are available, utilizing such information would not meet the stringent requirements of the request and would compromise scientific accuracy by extrapolating findings from different molecules. To maintain a high standard of accuracy and avoid generating unsubstantiated information, the article cannot be produced as outlined.

Further research efforts would be necessary to generate the primary data required to fulfill the detailed sections of the proposed article. Without dedicated computational studies on this compound, any attempt to write the specified article would be speculative and not based on established scientific findings for this compound.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Ethyl (4-chloro-2-nitrophenoxy)acetate, a compound with potential herbicidal properties due to its structural similarity to phenoxyacetic acid herbicides, QSAR can be a valuable tool in designing hypothetical analogs with enhanced efficacy or other desirable properties. mdpi.com Since phenoxyacetic acids mimic the natural plant hormone auxin, their herbicidal activity is related to their ability to bind to auxin receptors, leading to uncontrolled growth and eventual plant death. oup.comresearchgate.net

A QSAR study for hypothetical analogs of this compound would involve the systematic modification of its chemical structure and the subsequent correlation of these changes with a predicted biological response. This process allows for the in silico screening of a large number of potential new compounds, saving time and resources compared to traditional synthesis and testing. frontiersin.org

The development of a QSAR model typically involves several key steps:

Selection of a Training Set of Molecules: A series of hypothetical analogs of this compound would be designed. These analogs would feature variations at different positions of the molecule, such as the substituents on the phenyl ring or modifications to the acetate (B1210297) side chain.

Calculation of Molecular Descriptors: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (log P) being the most common. Lipophilicity is crucial for a herbicide's ability to penetrate the waxy cuticle of plant leaves. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the calculated descriptors to the predicted biological activity. frontiersin.org The goal is to find the best combination of descriptors that accurately predicts the activity of the compounds in the training set.

For instance, a hypothetical QSAR model for the herbicidal activity of analogs of this compound might take the form of the following equation:

Herbicidal Activity (log 1/C) = β₀ + β₁ (log P) + β₂ (LUMO Energy) + β₃ (Molecular Volume)

Where C is the concentration of the compound required to produce a certain level of herbicidal effect, and β are the regression coefficients determined from the statistical analysis.

The following interactive data table presents a hypothetical set of analogs of this compound and their calculated molecular descriptors, which could be used to develop such a QSAR model.

| Compound ID | R1 Substituent | R2 Substituent | log P | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Herbicidal Activity (log 1/C) |

| 1 | Cl | NO₂ | 3.5 | -2.1 | 250 | 4.2 |

| 2 | Br | NO₂ | 3.8 | -2.2 | 255 | 4.5 |

| 3 | F | NO₂ | 3.1 | -2.0 | 245 | 3.9 |

| 4 | Cl | CN | 3.2 | -2.5 | 248 | 4.0 |

| 5 | Cl | CF₃ | 4.0 | -2.8 | 260 | 4.8 |

| 6 | H | NO₂ | 2.9 | -1.9 | 240 | 3.5 |

| 7 | Cl | H | 3.0 | -1.5 | 235 | 3.2 |

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done using a separate set of compounds (a test set) that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to assess the model's robustness and predictive ability. mdpi.com

Through such computational modeling, researchers can gain insights into the key structural features that influence the herbicidal activity of this class of compounds. frontiersin.orgnih.gov For example, a QSAR study might reveal that high lipophilicity and a low LUMO energy are critical for potent herbicidal action in this series of phenoxyacetate (B1228835) derivatives. mdpi.com This knowledge can then guide the synthesis of novel, more effective herbicidal agents. The use of QSAR is a cost-effective approach to predict the toxicity of nitroaromatic compounds, which can be ubiquitous in the environment. nih.govresearchgate.net

Applications of Ethyl 4 Chloro 2 Nitrophenoxy Acetate in Advanced Organic Synthesis

Strategic Building Block for the Construction of Diverse Organic Frameworks

Ethyl (4-chloro-2-nitrophenoxy)acetate serves as a pivotal starting material for the synthesis of various organic frameworks, particularly heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. numberanalytics.comnih.govresearchgate.net The presence of multiple reactive sites—the chloro, nitro, and ester groups—allows for sequential and regioselective transformations, enabling the construction of diverse molecular architectures.

The primary synthetic utility of this compound lies in the reactivity of its substituents on the phenyl ring. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. nih.gov Simultaneously, the chloro group can be displaced through nucleophilic aromatic substitution, introducing further diversity into the molecular scaffold. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized or used as a handle for further synthetic manipulations. This multi-faceted reactivity makes this compound a valuable synthon for medicinal chemists and process chemists alike. lookchem.com

Precursor in the Synthesis of Complex Natural Products and Analogues

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the phenoxyacetic acid scaffold is a recurring motif in various biologically active natural products and their synthetic analogues. researchandmarkets.com The principles of C-H functionalization, a powerful tool in modern organic synthesis, are often employed in the elaboration of complex molecules, and precursors with pre-installed functional handles like this compound can facilitate such transformations. rsc.org

The synthesis of phenoxyacetic acid derivatives is a key step in the preparation of various pharmaceutically active compounds. nih.govnih.govpharmacy180.comnih.gov For instance, the core structure of phenoxyacetic acid is found in certain classes of herbicides and drugs, highlighting the importance of intermediates like this compound in accessing these valuable molecules. wikipedia.org The strategic placement of the chloro and nitro groups on the aromatic ring provides opportunities for late-stage functionalization, a crucial aspect in the synthesis of natural product analogues for structure-activity relationship (SAR) studies.

Development of Libraries of Novel Chemical Entities

The generation of chemical libraries containing a multitude of diverse compounds is a cornerstone of modern drug discovery. researchgate.net this compound is an ideal scaffold for the development of such libraries due to its potential for diversification at multiple positions. Through parallel synthesis techniques, the chloro, nitro, and ester functionalities can be independently or sequentially modified to generate a large number of analogues. bldpharm.com

For example, the reduction of the nitro group to an amine, followed by acylation or sulfonylation with a variety of reagents, can produce a library of amides and sulfonamides. nih.gov Similarly, the nucleophilic displacement of the chlorine atom with a range of nucleophiles (e.g., amines, thiols, alcohols) can introduce diverse substituents onto the aromatic ring. The ester can be converted to a variety of amides or other carboxylic acid derivatives. This combinatorial approach allows for the rapid exploration of chemical space around the phenoxyacetic acid core, increasing the probability of identifying novel bioactive molecules.

Utilization in Multi-Component Reactions (MCRs) and Combinatorial Chemistry